![molecular formula C27H22F3NO2Sn B12533388 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine CAS No. 666753-15-7](/img/structure/B12533388.png)
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine is a chemical compound known for its unique structure and properties. This compound features a pyridine ring substituted with a stannyl group, which is further modified with 2-fluorophenyl groups. The presence of the stannyl group makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and tris(2-fluorophenyl)methanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group.
Catalysts and Reagents: Commonly used reagents include tin(IV) chloride and a base such as triethylamine.
Procedure: The pyridine is reacted with tris(2-fluorophenyl)methanol in the presence of tin(IV) chloride and triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Analyse Chemischer Reaktionen
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine undergoes various types of chemical reactions:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields tin oxides, while substitution reactions yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine involves its interaction with molecular targets such as enzymes and proteins. The stannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The fluorophenyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine can be compared with other stannylated pyridine derivatives:
4-[({Tris[(phenyl)methyl]stannyl}oxy)carbonyl]pyridine: Similar structure but lacks the fluorine atoms, resulting in different reactivity and binding properties.
4-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]pyridine: Contains chlorine atoms instead of fluorine, which affects its chemical and biological properties.
4-[({Tris[(2-bromophenyl)methyl]stannyl}oxy)carbonyl]pyridine:
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of fluorine atoms.
Eigenschaften
CAS-Nummer |
666753-15-7 |
|---|---|
Molekularformel |
C27H22F3NO2Sn |
Molekulargewicht |
568.2 g/mol |
IUPAC-Name |
tris[(2-fluorophenyl)methyl]stannyl pyridine-4-carboxylate |
InChI |
InChI=1S/3C7H6F.C6H5NO2.Sn/c3*1-6-4-2-3-5-7(6)8;8-6(9)5-1-3-7-4-2-5;/h3*2-5H,1H2;1-4H,(H,8,9);/q;;;;+1/p-1 |
InChI-Schlüssel |
NFKIVNBQCUOJJO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C[Sn](CC2=CC=CC=C2F)(CC3=CC=CC=C3F)OC(=O)C4=CC=NC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


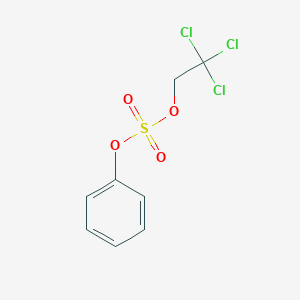
![1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine](/img/structure/B12533308.png)
![Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-](/img/structure/B12533311.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene](/img/structure/B12533328.png)
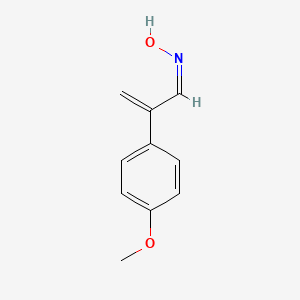
![Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-](/img/structure/B12533340.png)

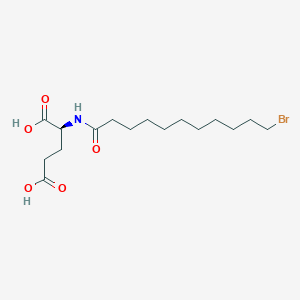
![5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide](/img/structure/B12533363.png)
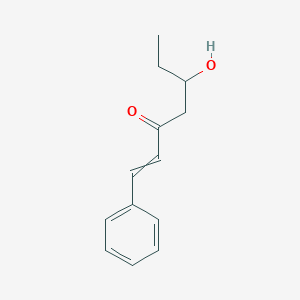
![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
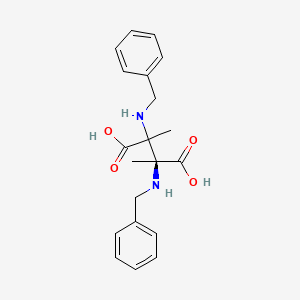
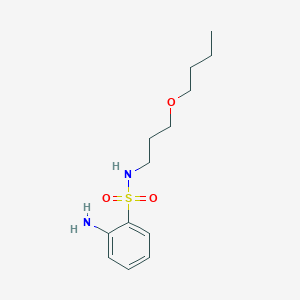
![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
